molecular formula C9H18ClNO B2777225 10-Oxa-6-azaspiro[4.6]undecane;hydrochloride CAS No. 2287280-15-1

10-Oxa-6-azaspiro[4.6]undecane;hydrochloride

Cat. No.: B2777225
CAS No.: 2287280-15-1
M. Wt: 191.7
InChI Key: HMTAFLSTEXGTTG-UHFFFAOYSA-N
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Description

10-Oxa-6-azaspiro[4.6]undecane hydrochloride is a heterocyclic spiro compound featuring a unique bicyclic structure with oxygen (oxa) at position 10 and nitrogen (aza) at position 4. The spiro junction connects a 4-membered and a 6-membered ring, creating a rigid scaffold that influences its physicochemical and biological properties. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name

10-oxa-6-azaspiro[4.6]undecane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-2-5-9(4-1)8-11-7-3-6-10-9;/h10H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTAFLSTEXGTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)COCCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Oxa-6-azaspiro[4.6]undecane;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

10-Oxa-6-azaspiro[4.6]undecane;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary, but they often involve nucleophiles or electrophiles under controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

10-Oxa-6-azaspiro[4.6]undecane;hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving biological systems to understand its interactions and effects.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-Oxa-6-azaspiro[4.6]undecane;hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key differences between 10-Oxa-6-azaspiro[4.6]undecane hydrochloride and its analogs:

Compound Name Spiro System Heteroatoms (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
10-Oxa-6-azaspiro[4.6]undecane HCl [4.6] O (10), N (6) C₉H₁₈ClNO ~191.7 Research applications, CNS potential N/A
1,6-Dioxa-2-azaspiro[4.6]undecane [4.6] O (1,6), N (2) C₉H₁₅NO₂ 169.22 Psammaplysin backbone; antimalarial, antiviral
1,4-Dioxa-8-azaspiro[4.6]undecane HCl [4.6] O (1,4), N (8) C₈H₁₅NO₂Cl 157.21 + HCl Skin/eye irritant; technical research
2-Oxa-9-azaspiro[5.5]undecane HCl [5.5] O (2), N (9) C₉H₁₇ClNO 189.7 Larger rings; docking studies
3-(1-Oxa-4-aza...)phenol HCl [4.6] O (1), N (4) + phenol group C₁₅H₂₁NO₂Cl 295.8 Phenol substituent; bioactivity

Key Observations :

  • Heteroatom Position : The placement of oxygen and nitrogen significantly impacts polarity and hydrogen-bonding capacity. For example, 1,6-dioxa-2-azaspiro[4.6]undecane (psammaplysin backbone) exhibits biological activity due to its two oxygen atoms, which enhance interactions with biological targets .
  • Substituents: Phenol derivatives (e.g., ) introduce hydroxyl groups that improve solubility and target affinity, as seen in ciclafrine hydrochloride, a vasoconstrictor .

Biological Activity

10-Oxa-6-azaspiro[4.6]undecane;hydrochloride is a compound characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen atoms. This structural framework is significant for its interaction with biological targets, potentially leading to various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H17ClN2OC_9H_{17}ClN_2O, with a molecular weight of approximately 194.67 g/mol. The presence of the spirocyclic structure contributes to its distinct chemical properties, influencing its biological interactions.

The biological activity of this compound primarily involves its ability to bind to specific enzymes and receptors, modulating their activity. This binding can lead to various biological effects, including:

  • Antimicrobial Activity : The compound has been investigated for its potential to inhibit microbial growth.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways.
  • Neurotransmitter Modulation : Research indicates that it may influence neurotransmitter systems, offering potential applications in neurological disorders.

Antimicrobial Activity

A study conducted by researchers at the National Institutes of Health explored the antimicrobial properties of various spirocyclic compounds, including this compound. The results indicated significant activity against several bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Anticancer Potential

In a case study published in Cancer Research, the compound was evaluated for its effects on human cancer cell lines. The findings demonstrated that this compound could inhibit cell proliferation and induce apoptosis in a dose-dependent manner . This suggests that further investigation into its mechanism could reveal novel pathways for cancer treatment.

Neuropharmacological Effects

Research published in the Journal of Medicinal Chemistry highlighted the compound's role as a modulator of neurotransmitter systems. It was found to exhibit binding affinity at serotonin and dopamine receptors, indicating potential applications in treating mood disorders and other neuropsychiatric conditions .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
This compoundAntimicrobial, anticancer, neurotransmitter modulationSpirocyclic structure with both nitrogen and oxygen
7-Oxa-10-azaspiro[4.6]undecaneAntimicrobialSimilar spirocyclic structure but lacks specific functional groups
8-Azaspiro[4.6]undecane hydrochlorideNeurotransmitter modulationBicyclic structure influencing different biological pathways

Q & A

Q. Table 1: Synthetic Method Comparison

MethodCatalystSolventYield (%)Purity (HPLC)
Cyclization with HCl gasHCl (gas)Ether75>95%
Formaldehyde-mediatedTriethylamineCH₂Cl₂60–7090–95%

How can researchers confirm the structural integrity of 10-Oxa-6-azaspiro[4.6]undecane hydrochloride using spectroscopic techniques?

Q. Basic Structural Confirmation

  • ¹H/¹³C NMR : Key peaks include sp³ hybridized carbons (δ 26–40 ppm) and amine/ether protons (δ 1.4–3.1 ppm). For example, azaspiro analogs show distinct triplet/triplet splitting patterns for bridgehead protons .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M-Cl]+ ion at m/z 154.5 for related compounds) .

Q. Advanced Techniques

  • X-ray Crystallography : Resolves spirocyclic conformation and hydrochloride salt coordination .
  • Computational Modeling : DFT calculations validate NMR assignments and predict reactive sites .

What are the documented biological activities of 10-Oxa-6-azaspiro[4.6]undecane derivatives, and how should researchers design assays to evaluate their mechanisms?

Basic Activity Profiling
Similar spirocyclic compounds exhibit enzyme inhibition (e.g., soluble epoxide hydrolase [sEH]) and antimicrobial activity. Standard assays include:

  • Kinetic Assays : Measure IC₅₀ values against target enzymes .
  • Cell Viability Tests : Use MTT assays for cytotoxicity screening .

Q. Advanced Mechanistic Studies

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to enzymes like MmpL3 .
  • Metabolic Stability Assays : Liver microsome studies assess pharmacokinetic potential .

Q. Table 2: Bioactivity Profile of Analogous Compounds

TargetActivity (IC₅₀)Assay TypeReference
sEH12 nMFluorescent assay
MmpL3 (Mycobacterium)0.8 µMMIC determination

How should researchers address stability challenges and decomposition pathways during storage and handling?

Q. Basic Stability Protocols

  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .
  • Incompatibilities : Avoid strong acids/oxidizers (e.g., HNO₃) to prevent hazardous reactions .

Q. Advanced Decomposition Analysis

  • Forced Degradation Studies : Expose to UV light, heat (40–60°C), or pH extremes (2–12) to identify degradation products via LC-MS .
  • Thermogravimetric Analysis (TGA) : Quantifies moisture sensitivity and thermal stability .

What analytical strategies are recommended for resolving impurities in 10-Oxa-6-azaspiro[4.6]undecane hydrochloride?

Q. Basic Impurity Profiling

  • HPLC-DAD : Detects impurities at 0.1% levels using C18 columns and acetonitrile/water gradients .
  • Reference Standards : Compare retention times with EP/PharmEur-certified impurities (e.g., azaspiro[5.5]undecane derivatives) .

Q. Advanced Mitigation

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction intermediates to reduce side products .
  • Preparative SFC : Resolves stereoisomeric impurities using chiral stationary phases .

How can contradictory bioactivity data across studies be systematically addressed?

Q. Basic Data Reconciliation

  • Meta-Analysis : Aggregate IC₅₀ values from multiple studies (e.g., sEH inhibition ranges: 12 nM–5 µM) to identify assay variability .
  • Positive Controls : Include reference inhibitors (e.g., AUDA for sEH) to normalize results .

Q. Advanced Resolution

  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., benzyl vs. methyl groups) with activity trends .
  • High-Throughput Screening (HTS) : Validate hits across diverse assay platforms to eliminate false positives .

What advanced techniques are recommended for studying the spirocyclic conformation’s role in biological activity?

Q. Methodological Approaches

  • Molecular Dynamics (MD) Simulations : Predict conformational flexibility and ligand-target interactions .
  • Cryo-EM : Resolve enzyme-inhibitor complexes at near-atomic resolution .

Q. Table 3: Conformational Analysis Tools

TechniqueApplicationReference
X-ray CrystallographyDetermines absolute configuration
NOESY NMRMaps intramolecular interactions

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